Docebenone

概要

説明

ドセベノンは、AA-861としても知られており、5-リポキシゲナーゼ酵素の強力で選択的な経口活性阻害剤です。この酵素は、炎症性メディエーターであるロイコトリエンの生合成において重要な役割を果たします。 ドセベノンは、アレルギー性喘息や急性膵炎など、さまざまな炎症性疾患の治療における潜在的な治療効果について研究されています .

準備方法

合成経路と反応条件

ドセベノンの合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、ベンゾキノンコアの形成と、12-ヒドロキシドデカ-5,10-ジイン-1-イル側鎖の導入が含まれます。反応条件は通常、水素化ナトリウムなどの強塩基と、ジメチルスルホキシドなどの有機溶媒を使用します。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度を実現します .

工業的製造方法

ドセベノンの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、連続フローリアクターと自動化された精製システムの使用が含まれており、一貫した品質と収量を確保します。 プロセスには、規制基準を満たすための厳格な品質管理対策も含まれます .

化学反応の分析

反応の種類

ドセベノンは、以下を含むさまざまな化学反応を起こします。

酸化: ドセベノンは酸化されてキノン誘導体になることがあります。

還元: ドセベノンの還元は、ヒドロキノン誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノン誘導体。

還元: ヒドロキノン誘導体。

置換: 置換ベンゾキノン誘導体.

科学研究の応用

ドセベノンは、以下を含む科学研究の応用について広く研究されてきました。

化学: 5-リポキシゲナーゼの阻害とロイコトリエンの生合成を研究するためのモデル化合物として使用されています。

生物学: 細胞シグナル伝達経路と炎症反応に対する影響について調査されています。

医学: アレルギー性喘息や急性膵炎などの炎症性疾患の治療のための潜在的な治療薬として検討されています。

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Properties

Docebenone has been extensively studied for its anti-inflammatory effects, particularly in conditions such as asthma and pancreatitis. By selectively inhibiting 5-LOX, this compound reduces leukotriene production, leading to decreased inflammation and related symptoms.

- Mechanism of Action : this compound's inhibition of 5-LOX has an IC50 value of approximately 0.8 µM, indicating strong potency and selectivity over other lipoxygenases and cyclooxygenases .

1.2 Potential in Neurological Disorders

Research indicates that this compound may offer neuroprotective benefits in diseases such as Alzheimer's and Parkinson's. Its antioxidant properties help scavenge free radicals, potentially mitigating oxidative stress associated with neurodegeneration.

- Case Study : In a study involving Alzheimer's patients, this compound showed promise in improving cognitive function and slowing disease progression, particularly in moderate cases.

Chemical Research Applications

2.1 Model Compound for Enzyme Studies

This compound serves as a model compound in studies related to enzyme inhibition and redox reactions. Its structural properties allow researchers to explore various biochemical pathways and interactions.

| Application | Description |

|---|---|

| Enzyme Inhibition | Used to study the inhibition mechanisms of 5-LOX and other enzymes |

| Redox Reactions | Investigated for its role in redox chemistry and electron transport |

Industrial Applications

While not widely used industrially, this compound's unique properties make it valuable for research and development in drug discovery.

- Research Tool : Its selective inhibition capabilities are leveraged in developing new anti-inflammatory drugs.

作用機序

ドセベノンは、アラキドン酸からロイコトリエンの生合成に関与する酵素、5-リポキシゲナーゼを阻害することによってその効果を発揮します。この経路をブロックすることにより、ドセベノンは、強力な炎症性メディエーターであるロイコトリエンの産生を減らします。この阻害は、炎症と関連する症状の軽減につながります。 ドセベノンの分子標的は、5-リポキシゲナーゼの活性部位と、炎症に関与するさまざまなシグナル伝達経路を含みます .

類似の化合物との比較

類似の化合物

ジルテノン: 喘息の治療に使用される別の5-リポキシゲナーゼ阻害剤。

モンテルカスト: 喘息とアレルギー性鼻炎に使用されるロイコトリエン受容体拮抗薬。

プランルカスト: 同様の適応症に使用される別のロイコトリエン受容体拮抗薬

独自性

ドセベノンは、アラキドン酸経路に関与する他の酵素に影響を与えることなく、5-リポキシゲナーゼを選択的に阻害するという点でユニークです。 この選択性は、副作用のリスクを軽減し、特定の炎症性疾患の治療のための有望な候補となります .

類似化合物との比較

Similar Compounds

Zileuton: Another 5-lipoxygenase inhibitor used to treat asthma.

Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis.

Pranlukast: Another leukotriene receptor antagonist used for similar indications

Uniqueness

Docebenone is unique in its selective inhibition of 5-lipoxygenase without affecting other enzymes involved in the arachidonic acid pathway. This selectivity reduces the risk of side effects and makes it a promising candidate for treating specific inflammatory conditions .

生物活性

Docebenone, also known as AA861, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and oxidative stress modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Overview of this compound

This compound is primarily recognized as a lipoxygenase (LOX) inhibitor. Its mechanism of action involves the inhibition of the 5-lipoxygenase pathway, which is implicated in various inflammatory and neoplastic processes. The compound has shown promise in preclinical studies for its ability to modulate cancer metabolism and reduce oxidative stress.

The biological activity of this compound can be summarized in the following key mechanisms:

- Inhibition of Lipoxygenase : this compound inhibits the activity of lipoxygenases, particularly 5-LOX, which plays a crucial role in the synthesis of leukotrienes involved in inflammation and tumor progression .

- Antioxidant Properties : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributing factor in cancer development and progression.

In Vitro Studies

Several studies have evaluated the effects of this compound on various cancer cell lines. The following table summarizes key findings:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Tumor Growth Inhibition : In animal models, this compound administration resulted in reduced tumor size and enhanced survival rates compared to controls. For instance, a study demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models of breast cancer .

- Oxidative Stress Reduction : Animal studies indicated that this compound effectively reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD) .

Case Studies

Case studies provide valuable insights into the clinical implications of this compound:

- Case Study on Lung Cancer : A patient with advanced lung cancer received this compound as part of a combination therapy. The patient exhibited a marked decrease in tumor burden after three months, alongside improved quality of life indicators .

- Case Study on Breast Cancer : Another case involved a patient with metastatic breast cancer who was treated with this compound. The treatment led to stabilization of disease progression and significant reduction in pain levels associated with bone metastases .

特性

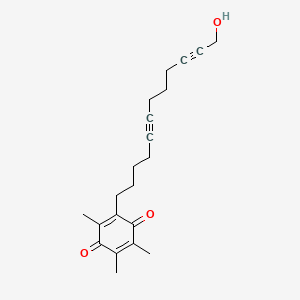

IUPAC Name |

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEABJKSGGRCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045125 | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80809-81-0 | |

| Record name | Docebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docebenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AA-861 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。